

Application Notes and Protocols for 2-Picoline-5-boronic acid hydrate

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Compound of Interest

Compound Name: 2-Picoline-5-boronic acid hydrate

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Introduction: The Strategic Value of the 6-Methyl-3-pyridyl Moiety

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone functional group due to its unique electronic properties, hydrogen bonding capabilities, and metabolic stability. **2-Picoline-5-boronic acid hydrate**, also known as (6-methylpyridin-3-yl)boronic acid, serves as a critical building block for introducing the 6-methyl-3-pyridyl fragment into complex molecular architectures.^{[1][2][3]} Its utility is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions, which form the backbone of contemporary synthetic organic chemistry.^{[4][5][6]}

This guide provides an in-depth analysis of the reaction conditions for **2-Picoline-5-boronic acid hydrate**, with a primary focus on its application in the Suzuki-Miyaura coupling. We will explore the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols, and discuss the critical parameters that govern success when working with this versatile, yet sometimes challenging, heteroaromatic reagent.

Physicochemical Properties and Handling

Understanding the fundamental properties of a reagent is paramount for its successful application and for ensuring laboratory safety. 2-Picoline-5-boronic acid is typically supplied as a hydrate, which influences its stability and solubility.

Property	Value	Source(s)
CAS Number	1072952-30-7 (hydrate)	[7]
Synonyms	(6-Methylpyridin-3-yl)boronic acid hydrate	[8][9]
Molecular Formula	C ₆ H ₁₀ BNO ₃ (hydrate)	[10][8]
Molecular Weight	154.96 g/mol (hydrate)	[10][8]
Appearance	White to off-white solid	[1]
Storage Conditions	Store at 2-8°C, under an inert atmosphere	[10][11]

Handling and Stability: **2-Picoline-5-boronic acid hydrate** is susceptible to protodeboronation, a common side reaction for heteroaryl boronic acids where the C-B bond is cleaved and replaced by a C-H bond.[12][13] This process can be accelerated by heat, strong acids, or certain bases. For optimal results, it is crucial to:

- Store the reagent in a refrigerator, tightly sealed, and preferably under argon or nitrogen.
- Use freshly opened or properly stored material for reactions.
- Avoid unnecessarily long reaction times at high temperatures.

Core Application: The Suzuki-Miyaura Coupling

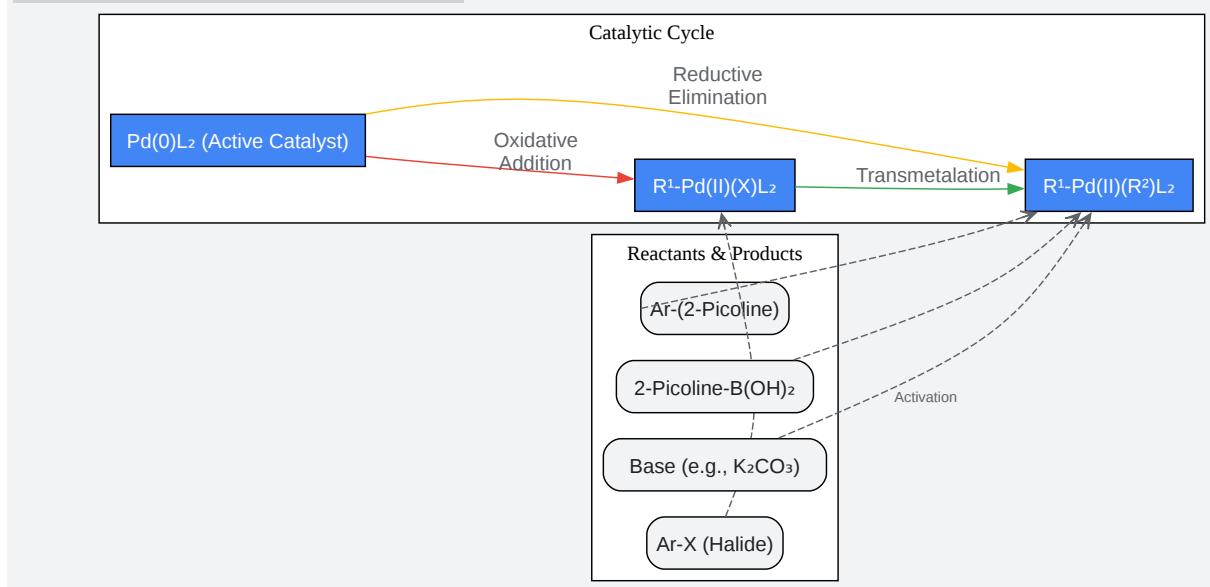
The Suzuki-Miyaura reaction is the preeminent method for forming carbon-carbon bonds between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex.[5][6] The presence of the Lewis basic nitrogen atom in 2-picoline-5-boronic acid introduces specific challenges and necessitates careful optimization of reaction conditions.[13]

Mechanistic Overview: The Palladium Catalytic Cycle

A foundational understanding of the reaction mechanism is key to rational troubleshooting and optimization. The generally accepted catalytic cycle involves three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6] The base plays a crucial role in

activating the boronic acid to form a more nucleophilic borate species, which facilitates the key transmetalation step.[4][5][14]

Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.



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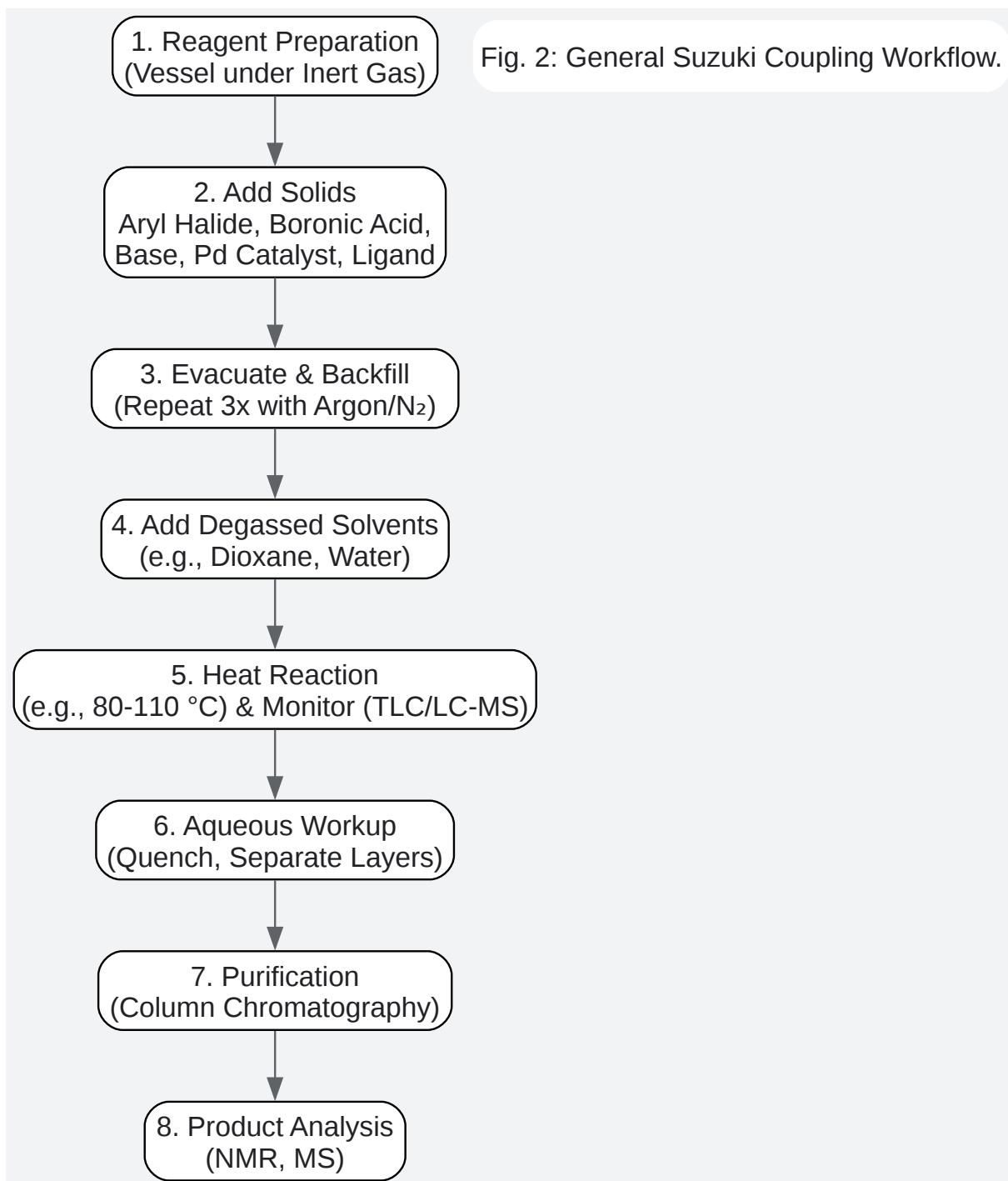
Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of **2-Picoline-5-boronic acid hydrate** with an aryl bromide. Optimization may be required for different coupling partners

(e.g., chlorides, triflates) or scales.

Experimental Workflow Diagram



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Caption: Fig. 2: General Suzuki Coupling Workflow.

Step-by-Step Methodology

- Vessel Preparation: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), **2-Picoline-5-boronic acid hydrate** (1.2–1.5 equiv), and the base (e.g., K_2CO_3 , 2.0–3.0 equiv).[15][16]
- Catalyst Addition: Add the palladium catalyst (e.g., $Pd(PPh_3)_4$, 1-5 mol%) and any additional ligand, if required. For challenging couplings, pre-catalysts like $PdCl_2(dppf)$ or catalysts with bulky phosphine ligands (e.g., SPhos, RuPhos) may be superior.[13][17]
- Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to catalyst degradation and undesirable side reactions like boronic acid homocoupling.[6]
- Solvent Addition: Add the degassed solvent system via syringe. A common and effective system is a mixture of an organic solvent and water, such as 1,4-dioxane/ H_2O (4:1) or Toluene/ $EtOH/H_2O$.[16] The water is essential for dissolving the inorganic base and facilitating the formation of the active borate species.
- Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[18] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 3–24 hours).[13]
- Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. The crude product is then typically purified by flash column chromatography on silica gel.

Parameter Optimization: The Keys to Success

The choice of catalyst, base, and solvent can dramatically affect the yield and purity of the desired product. Heteroaromatic substrates like 2-picoline-5-boronic acid often require specific conditions to overcome common failure modes.

Parameter	Options & Rationale
Palladium Catalyst	<p>Pd(PPh₃)₄: A reliable, general-purpose catalyst for many couplings. PdCl₂(dppf): Often effective for heteroaromatic substrates. Pd(OAc)₂ + Ligand: Using a simple Pd(II) source with a specialized ligand (e.g., SPhos, XPhos, RuPhos) allows for fine-tuning and can be highly effective for difficult couplings, minimizing protodeboronation.[17]</p>
Base	<p>Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Most common. Cesium carbonate is more soluble and basic, often improving yields for less reactive partners.[13][16] Phosphates (K₃PO₄): A stronger base that can accelerate transmetalation but may not be compatible with base-sensitive functional groups. Fluorides (KF, CsF): Can be effective, particularly in minimizing protodeboronation under specific conditions.[4] [17] The choice of base can influence selectivity when competing boronic acids are present.[14]</p>
Solvent System	<p>Dioxane/H₂O, THF/H₂O: Standard polar aprotic mixtures that work well for a broad range of substrates.[13][16] Toluene/Ethanol/H₂O: A classic system that remains highly effective. DMF, Acetonitrile: Polar aprotic solvents that can also be used, sometimes without water if an organic-soluble base is employed.</p>

Alternative Application: Chan-Lam Coupling

While less common than the Suzuki reaction, the Chan-Lam coupling offers an alternative pathway for forming C-N or C-O bonds using boronic acids. This copper-catalyzed reaction couples the boronic acid with an amine or alcohol.[19][20]

The reaction is typically performed using a copper(II) source like Cu(OAc)₂ in the presence of a base (e.g., pyridine, Et₃N) and an oxidant, which is often atmospheric oxygen.[19][21] This method provides a valuable, palladium-free alternative for synthesizing aryl-amines and aryl-ethers from **2-picoline-5-boronic acid hydrate**, which is particularly useful in contexts where palladium contamination is a concern.[22][23]

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